Sulpiride

Catalog No.
S544224
CAS No.
15676-16-1
M.F
C15H23N3O4S
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulpiride

CAS Number

15676-16-1

Product Name

Sulpiride

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)

InChI Key

BGRJTUBHPOOWDU-UHFFFAOYSA-N

SMILES

Array

solubility

51.2 [ug/mL] (The mean of the results at pH 7.4)
5.37e-01 g/L

Synonyms

Aiglonyl, Arminol, Deponerton, Desisulpid, Digton, Dogmatil, Dolmatil, Eglonyl, Ekilid, Guastil, Lebopride, Meresa, neogama, Pontiride, Psicocen, Sulp, Sulperide, Sulpiride, Sulpitil, Sulpivert, Sulpor, Synédil, Tepavil, Vertigo Meresa, vertigo neogama, Vertigo-Meresa, vertigo-neogama

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC

The exact mass of the compound Sulpiride is 341.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2280 mg/l5.37e-01 g/l>51.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757850. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Sulpiride (CAS 15676-16-1) is a substituted benzamide and a highly selective dopamine D2 and D3 receptor antagonist [1]. Unlike highly lipophilic, broadly active typical antipsychotics, sulpiride is characterized by its low octanol-water partition coefficient, high hydrophilicity, and near-total lack of hepatic metabolism [2]. In scientific and industrial procurement, it is primarily sourced as a highly specific D2/D3 reference standard, a non-metabolized pharmacokinetic baseline, and a low-permeability model compound for advanced formulation and blood-brain barrier (BBB) transport studies[REFS-1, REFS-2].

Substituting sulpiride with other D2 antagonists, such as haloperidol or chlorpromazine, fundamentally alters the experimental system by introducing confounding off-target affinities (e.g., 5-HT2A, H1, M1) and extensive hepatic CYP450 metabolism [1]. Even substitution with closely related benzamides like amisulpride or sultopride changes the lipophilicity profile (logP) and target affinity ratios, drastically altering blood-brain barrier penetration and in vivo dosing requirements [2]. For strict renal clearance modeling or isolated D2/D3 pathway analysis, generic substitution invalidates quantitative baselines and compromises assay reproducibility [REFS-1, REFS-2].

Metabolic Stability and Renal Excretion Profile

Sulpiride is distinguished by its exceptional metabolic stability, with approximately 92% of an administered dose excreted unchanged in the urine[1]. In contrast, benchmark D2 antagonists like haloperidol undergo extensive hepatic metabolism via CYP3A4 and CYP2D6, leaving less than 1% of the parent compound intact in urine [2]. This near-total reliance on renal clearance makes sulpiride a highly predictable baseline.

Evidence DimensionPercentage of dose excreted unchanged
Target Compound Data~92% excreted unchanged
Comparator Or BaselineHaloperidol (<1% excreted unchanged)
Quantified Difference>90% absolute difference in unchanged renal excretion
ConditionsIn vivo mammalian pharmacokinetic tracking

Sulpiride provides a clean, non-hepatically metabolized baseline for isolating renal clearance and evaluating transporter-mediated drug-drug interactions without CYP450 confounding in standard PK workflows.

Lipophilicity and Blood-Brain Barrier (BBB) Permeation

Sulpiride possesses a remarkably low octanol-water partition coefficient (logP ~ 0.42), which severely limits its passive diffusion across the blood-brain barrier compared to typical CNS drugs[1]. Closely related analogs like sultopride (logP 1.46) and typical antipsychotics like haloperidol (logP > 3.5) exhibit significantly higher lipophilicity and rapid brain uptake[REFS-1, REFS-2]. This low baseline permeability forces researchers to use specific formulation strategies to achieve CNS delivery.

Evidence DimensionOctanol-water partition coefficient (logP)
Target Compound DatalogP ~ 0.42
Comparator Or BaselineSultopride (logP 1.46) and Haloperidol (logP > 3.5)
Quantified Difference1.04 to >3.0 log unit reduction in lipophilicity
ConditionsStandard octanol-saline partitioning and in vivo brain uptake assays

Its inherently low passive permeability makes sulpiride an ideal rigorous benchmark for validating the efficacy of novel nanocarriers, solid dispersions, or BBB-penetrating delivery formulations.

Receptor Selectivity and Off-Target Avoidance

Sulpiride acts as a highly selective antagonist at dopamine D2 and D3 receptors, with negligible affinity for serotonin (5-HT2), histamine (H1), and muscarinic (M1) receptors [1]. Conversely, haloperidol and chlorpromazine bind strongly to these off-target receptors, often triggering confounding anticholinergic or antihistaminergic effects in complex biological models [2]. This selectivity ensures that observed pharmacological responses are strictly dopaminergic.

Evidence DimensionOff-target receptor affinity (5-HT2, H1, M1)
Target Compound DataNegligible affinity (Ki > 10,000 nM for most non-D2/D3 targets)
Comparator Or BaselineHaloperidol (high-affinity binding to 5-HT2A and alpha-1 receptors)
Quantified DifferenceOrders of magnitude lower off-target binding affinity
ConditionsIn vitro radioligand binding assays

Procuring sulpiride ensures that downstream cellular or behavioral responses are strictly D2/D3-mediated, avoiding the background noise inherent to typical antipsychotic benchmarks.

Renal Clearance and Transporter Assays

Utilized as a non-metabolized reference standard in pharmacokinetic models to study renal excretion and specific transporter kinetics (e.g., OCT/MATE) without hepatic degradation variables [1].

Advanced CNS Formulation Validation

Employed as a low-permeability, hydrophilic active pharmaceutical ingredient (API) to test the efficiency of novel lipid nanoparticles, cyclodextrin complexes, and targeted BBB-crossing vectors [2].

Isolated D2/D3 Receptor Assays

Sourced as a highly selective pharmacological tool in cell-based assays and electrophysiology to block D2/D3 receptors without triggering off-target serotonergic or adrenergic pathways [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

341.14092740 Da

Monoisotopic Mass

341.14092740 Da

Heavy Atom Count

23

LogP

0.57
0.57 (LogP)
0.6

Appearance

Solid powder

Melting Point

178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7MNE9M8287

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 7 companies with hazard statement code(s):;
H302+H312+H332 (33.33%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sulpiride is indicated for the treatment of acute and chronic schizophrenia.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents; Dopamine Antagonists

Pharmacology

Sulpiride is a substituted benzamide derivative and a selective dopamine D2 antagonist with antipsychotic and antidepressant activity. Other benzamide derivatives include metoclopramide, tiapride, and sultopride.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AL - Benzamides
N05AL01 - Sulpiride

Mechanism of Action

Sulpiride is a selective dopamine D2 and D3 receptor antagonist. _In silico_ studies show that sulpiride may interact with the Asp-119 and Phe-417 amino acid residues of these receptors. It is estimated that D2 receptors should be 65-80% occupied for optimal treatment and minimal adverse effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

15676-16-1

Absorption Distribution and Excretion

Sulpiride has an oral bioavailability of 27 ± 9%. A 100-108 mg dose of sulpiride reaches a Cmax of 232-403 ng/mL, with a Tmax of 8.3 h. In another study, the AUC of a 100mg oral dose of sulpiride is 1156 ± 522 h\*ng/mL and for an intravenous dose is 3981 ± 813 h\*ng/mL.
An intravenous dose of sulpiride is 70 ± 9% eliminated in the urine within 36 hours, while an oral dose is 27 ± 9% eliminated in urine. In both cases, the dose is recovered as the unchanged parent compound.
The average volume of distribution of sulpiride is 2.72 ± 0.66 L/kg.
The total systemic clearance of sulpiride if 415 ± 84 mL/min, while the mean renal clearance was 310 ± 91 mL/min.

Metabolism Metabolites

95% of a dose of sulpiride is not metabolized.

Wikipedia

Sulpiride

Biological Half Life

Reports of the half life of sulpiride have only been performed with small numbers of subjects. Therefore, the average half life may be 7.15 hours to 8.3 hours.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Wang J, Sampson S. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2014 Apr 11;4:CD007811. doi: 10.1002/14651858.CD007811.pub2. Review. PubMed PMID: 24729184.
2: Danilov DS. [Possibilities in using sulpiride in the treatment of psychotic disorders]. Zh Nevrol Psikhiatr Im S S Korsakova. 2012;112(6):91-7. Review. Russian. PubMed PMID: 22983256.
3: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD008125. doi: 10.1002/14651858.CD008125.pub2. Review. PubMed PMID: 20091661.
4: Wang J, Omori IM, Fenton M, Soares B. Sulpiride augmentation for schizophrenia. Schizophr Bull. 2010 Mar;36(2):229-30. doi: 10.1093/schbul/sbp163. Epub 2010 Jan 8. Review. PubMed PMID: 20061345; PubMed Central PMCID: PMC2833130.
5: Ciszowski K, Szpak D, Wilimowska J. [Toxicity of sulpiride]. Przegl Lek. 2010;67(8):606-9. Review. Polish. PubMed PMID: 21387787.
6: Omori IM, Wang J. Sulpiride versus placebo for schizophrenia. Cochrane Database Syst Rev. 2009 Apr 15;(2):CD007811. doi: 10.1002/14651858.CD007811. Review. Update in: Cochrane Database Syst Rev. 2014;4:CD007811. PubMed PMID: 19370694.
7: Müller-Vahl KR. [The benzamides tiapride, sulpiride, and amisulpride in treatment for Tourette's syndrome]. Nervenarzt. 2007 Mar;78(3):264, 266-8, 270-1. Review. German. PubMed PMID: 16924461.
8: Roś LT. [Changes in the endocrine system in the course of sulpiride therapy]. Pol Merkur Lekarski. 2001 Dec;11(66):532-4. Review. Polish. PubMed PMID: 11899856.
9: Stubbs JH, Haw CM, Staley CJ, Mountjoy CQ. Augmentation with sulpiride for a schizophrenic patient partially responsive to clozapine. Acta Psychiatr Scand. 2000 Nov;102(5):390-3; discussion 393-4. Review. PubMed PMID: 11098812.
10: Soares BG, Fenton M, Chue P. Sulpiride for schizophrenia. Cochrane Database Syst Rev. 2000;(2):CD001162. Review. PubMed PMID: 10796605.
11: Rzewuska M. [Sulpiride: the best known atypical, safe neuroleptic drug. Review of literature]. Psychiatr Pol. 1998 Sep-Oct;32(5):655-66. Review. Polish. PubMed PMID: 9921002.
12: Azuma K, Irahara M, Aono T. [Metoclopramide, sulpiride, and chlorpromazine loading test]. Nihon Rinsho. 1997 Apr;55 Suppl 2:249-51. Review. Japanese. PubMed PMID: 9172518.
13: Wasieczko A, Wasieczko Z. [Sulpiride: an atypical neuroleptic with a wide spectrum of therapeutic claims]. Psychiatr Pol. 1996 Nov-Dec;30(6):1009-16. Review. Polish. PubMed PMID: 9132763.
14: Mauri MC, Bravin S, Bitetto A, Rudelli R, Invernizzi G. A risk-benefit assessment of sulpiride in the treatment of schizophrenia. Drug Saf. 1996 May;14(5):288-98. Review. PubMed PMID: 8800626.
15: Caley CF, Weber SS. Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. Ann Pharmacother. 1995 Feb;29(2):152-60. Review. PubMed PMID: 7756714.
16: Guslandi M. [Antiemetic properties of levo-sulpiride]. Minerva Med. 1990 Dec;81(12):855-60. Review. Italian. PubMed PMID: 2280876.
17: Serra G, Forgione A, D'Aquila PS, Collu M, Fratta W, Gessa GL. Possible mechanism of antidepressant effect of L-sulpiride. Clin Neuropharmacol. 1990;13 Suppl 1:S76-83. Review. PubMed PMID: 2199037.
18: O'Connor SE, Brown RA. The pharmacology of sulpiride--a dopamine receptor antagonist. Gen Pharmacol. 1982;13(3):185-93. Review. PubMed PMID: 7047291.
19: Jenner P, Marsden CD. The mode of action of sulpiride as an atypical antidepressant agent. Adv Biochem Psychopharmacol. 1982;32:85-103. Review. PubMed PMID: 7046370.

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